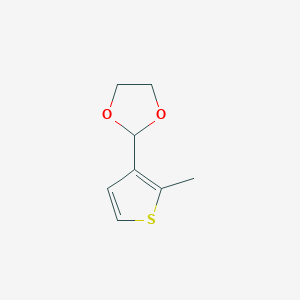










|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]2[O:10][CH2:9][CH2:8][O:7]2)=[CH:2]1.[CH2:11]([Li])CCC.CI.O>O1CCCC1.CCCCCC>[CH3:11][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[CH:6]1[O:10][CH2:9][CH2:8][O:7]1
|


|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)C1OCCO1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
148 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
16.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hr under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to −78° C.
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −78° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 5 hr
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
evaporator
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (5% ethyl acetate/hexane)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC=CC1C1OCCO1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: PERCENTYIELD | 71% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |